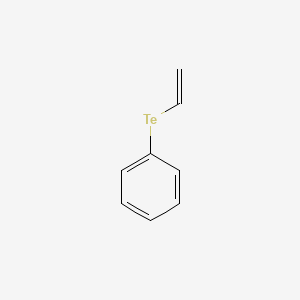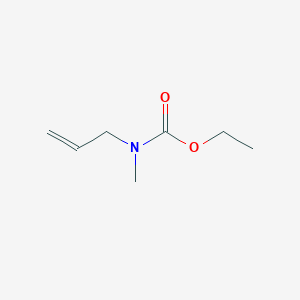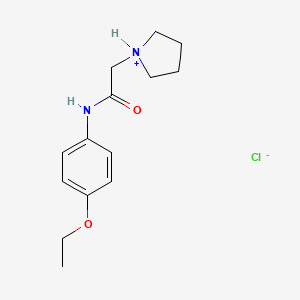
Astraciceran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astraciceran is a naturally occurring isoflavan compound isolated from the genus Astragalus, specifically from Astragalus cicer. It is known for its unique chemical structure and potential biological activities. The systematic name of this compound is 7-Hydroxy-2’-methoxy-4’,5’-methylenedioxyisoflavan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Astraciceran can be synthesized through various chemical reactions involving the precursor compounds. The synthesis typically involves the use of flavanone aglycones from different Astragalus species. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoflavan structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Astragalus plants using advanced biotechnological methods. Cultured cells of Astragalus species can be used as an alternative to produce high-value secondary metabolites, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Astraciceran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can exhibit different biological activities and properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Astraciceran has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of isoflavans and their derivatives.
Biology: this compound is studied for its potential biological activities, including antioxidant, cytotoxic, and immunomodulatory effects.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and hepatoprotective effects.
Industry: This compound is explored for its use in the development of natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Astraciceran involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various cellular processes, including oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Astraciceran is structurally similar to other flavonoids and isoflavans found in the genus Astragalus. Some of the similar compounds include:
- Astriginoside A
- Flavanone aglycones
- Other isoflavans from Astragalus species
Uniqueness
This compound is unique due to its specific chemical structure, which includes a methylenedioxy group and a methoxy group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
77026-91-6 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-19-15-7-17-16(21-9-22-17)6-13(15)11-4-10-2-3-12(18)5-14(10)20-8-11/h2-3,5-7,11,18H,4,8-9H2,1H3 |
InChI-Schlüssel |
PYIXHKGTJKCVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C3CC4=C(C=C(C=C4)O)OC3)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




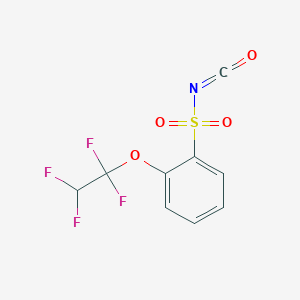


![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
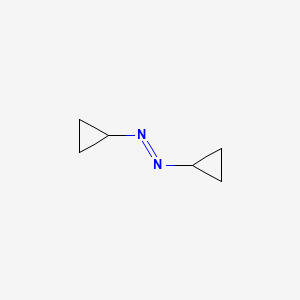

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
